[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol [5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17738231
InChI: InChI=1S/C4H7N3OS/c5-1-3-6-7-4(2-8)9-3/h8H,1-2,5H2
SMILES:
Molecular Formula: C4H7N3OS
Molecular Weight: 145.19 g/mol

[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol

CAS No.:

Cat. No.: VC17738231

Molecular Formula: C4H7N3OS

Molecular Weight: 145.19 g/mol

* For research use only. Not for human or veterinary use.

[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol -

Specification

Molecular Formula C4H7N3OS
Molecular Weight 145.19 g/mol
IUPAC Name [5-(aminomethyl)-1,3,4-thiadiazol-2-yl]methanol
Standard InChI InChI=1S/C4H7N3OS/c5-1-3-6-7-4(2-8)9-3/h8H,1-2,5H2
Standard InChI Key JWUUZLSEKOANEX-UHFFFAOYSA-N
Canonical SMILES C(C1=NN=C(S1)CO)N

Introduction

Chemical Identity and Structural Properties

[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol (CAS 2411219-16-2) belongs to the 1,3,4-thiadiazole family, a class of nitrogen-sulfur heterocycles renowned for their biological and electronic properties. Its molecular formula is C₄H₇N₃OS, with a molar mass of 145.18 g/mol. The structure comprises a five-membered thiadiazole ring with:

  • An aminomethyl (-CH₂NH₂) group at position 5

  • A hydroxymethyl (-CH₂OH) group at position 2

The compound’s planar ring system facilitates π-π stacking interactions, while its polar functional groups enable hydrogen bonding and solubility in polar solvents like water and ethanol .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₄H₇N₃OS
Molecular Weight145.18 g/mol
Melting Point198–202°C (decomposes)
Solubility (25°C)12 mg/mL in H₂O
LogP (Octanol-Water)-1.3 ± 0.2

Synthesis and Production Methodologies

Laboratory-Scale Synthesis

The most validated synthesis route involves a three-step protocol:

Industrial-Scale Optimization

Pharmaceutical manufacturers employ continuous-flow reactors to enhance yield (up to 82%) and reduce reaction times. Key parameters include:

  • Residence time: 30 minutes

  • Temperature gradient: 50–100°C

  • Catalyst: Zeolite-supported palladium nanoparticles

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus (ATCC 25923), the compound exhibited a MIC of 8 μg/mL, surpassing ampicillin (MIC = 16 μg/mL). Synergistic effects with ciprofloxacin reduced bacterial load by 3.2 log units in biofilm assays .

Industrial and Pharmaceutical Applications

Drug Development

The compound serves as a scaffold for:

  • Antiepileptic candidates: Carbonic anhydrase II inhibitors (Kᵢ = 4.3 nM)

  • Antiviral agents: HCV NS5B polymerase inhibitors (EC₅₀ = 0.7 μM)

Polymer Chemistry

Copolymerization with ε-caprolactone yields biodegradable polymers with:

  • Tensile strength: 45 MPa

  • Hydrolysis rate: 12% mass loss/week (pH 7.4)

Comparative Analysis with Analogues

Table 2: Activity Comparison of Thiadiazole Derivatives

CompoundAnticonvulsant ED₅₀ (mg/kg)Antimicrobial MIC (μg/mL)
[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol288 (S. aureus)
5-Amino-1,3,4-thiadiazole-2-carboxamide4532 (E. coli)
2-Hydroxymethyl-1,3,4-thiadiazole>10064 (S. aureus)

Future Research Trajectories

  • Targeted Drug Delivery: Conjugation with PEGylated nanoparticles to enhance blood-brain barrier penetration.

  • Green Chemistry: Developing biocatalytic synthesis routes using engineered E. coli transaminases.

  • Materials Innovation: Exploring conductive polymers for organic thin-film transistors (hole mobility ≥ 0.4 cm²/V·s).

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